molecular formula C8H11NO B14913804 6-Isopropylpyridin-2(3H)-one

6-Isopropylpyridin-2(3H)-one

Cat. No.: B14913804
M. Wt: 137.18 g/mol
InChI Key: DASDKYSHJLOENB-UHFFFAOYSA-N
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Description

6-Isopropylpyridin-2(3H)-one is a heterocyclic organic compound that features a pyridine ring substituted with an isopropyl group at the 6-position and a keto group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropylpyridin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with isopropylamine, followed by oxidation to introduce the keto group at the 2-position. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Isopropylpyridin-2(3H)-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be used for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted pyridines, depending on the specific reagents and conditions used.

Scientific Research Applications

6-Isopropylpyridin-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Isopropylpyridin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridone: Lacks the isopropyl group, making it less hydrophobic.

    6-Methylpyridin-2(3H)-one: Similar structure but with a methyl group instead of an isopropyl group.

    6-Ethylpyridin-2(3H)-one: Contains an ethyl group, offering different steric and electronic properties.

Uniqueness

6-Isopropylpyridin-2(3H)-one is unique due to the presence of the isopropyl group, which influences its hydrophobicity, steric hindrance, and overall reactivity. These properties make it a valuable compound for specific applications where these characteristics are advantageous.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

6-propan-2-yl-3H-pyridin-2-one

InChI

InChI=1S/C8H11NO/c1-6(2)7-4-3-5-8(10)9-7/h3-4,6H,5H2,1-2H3

InChI Key

DASDKYSHJLOENB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=O)CC=C1

Origin of Product

United States

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